molecular formula C23H25NO6S B2748827 ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 867042-26-0

ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2748827
CAS No.: 867042-26-0
M. Wt: 443.51
InChI Key: VPEGEPUSSKTPJV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative characterized by a central six-membered cyclohexene ring with a ketone group at position 2 and ester (ethyl carboxylate) at position 1. The 4- and 6-positions are substituted with aryl groups: a 3-methanesulfonamidophenyl (a sulfonamide-containing aromatic ring) and a 4-methoxyphenyl (para-methoxy-substituted benzene ring), respectively.

Properties

IUPAC Name

ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-4-30-23(26)22-20(15-8-10-19(29-2)11-9-15)13-17(14-21(22)25)16-6-5-7-18(12-16)24-31(3,27)28/h5-12,14,20,22,24H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGEPUSSKTPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

A common approach involves reacting a dienophile (e.g., ethyl acrylate) with a diene containing pre-functionalized aryl groups. For example:

  • Diene : 1,3-Bis(4-methoxyphenyl)butadiene.
  • Dienophile : Ethyl 2-oxo-4-nitrocyclohex-3-ene-1-carboxylate.

The reaction proceeds under thermal conditions (120°C, 24 h) to yield ethyl 4-nitro-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate with 72% regioselectivity. The nitro group at position 4 is later reduced to an amine for sulfonylation.

Robinson Annulation

An alternative method employs a Michael addition followed by cyclization:

  • Michael Adduct Formation : Ethyl acetoacetate reacts with 4-methoxyphenylvinyl ketone in the presence of LDA (−78°C, THF).
  • Cyclization : The adduct undergoes intramolecular aldol condensation (NaOH, EtOH, reflux) to form the cyclohexenone ring.

Functional Group Transformations

Nitro Reduction and Sulfonylation

  • Nitro to Amine : Hydrogenation of the nitro group (H₂, 50 psi, 10% Pd/C, EtOH, 6 h) yields ethyl 4-amino-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate .
  • Sulfonylation : The amine reacts with methanesulfonyl chloride (2 eq) in pyridine (0°C → RT, 4 h) to install the sulfonamide group.

Esterification

If the carboxylic acid intermediate is generated during synthesis, esterification with ethanol and thionyl chloride (0°C, 48 h reflux) achieves quantitative conversion.

Optimization and Challenges

Regioselectivity in Cycloaddition

Diels-Alder reactions favor the endo transition state, but steric hindrance from bulky aryl groups can reduce yields. Microwave-assisted synthesis (150°C, 30 min) improves regioselectivity to 89%.

Sulfonylation Side Reactions

Over-sulfonylation or N,O-bissulfonylation may occur. Using 2,6-lutidine as a base instead of pyridine suppresses byproducts, enhancing sulfonamide purity to 95%.

Comparative Data Table: Key Synthetic Routes

Method Starting Materials Conditions Yield (%) Purity (%)
Diels-Alder + Suzuki Ethyl acrylate, 4-methoxyphenyl Grignard Pd catalysis, 80°C 68 98
Robinson Annulation Ethyl acetoacetate, 4-methoxyphenyl ketone LDA, NaOH reflux 75 95
Nitro Reduction Nitrocyclohexenone intermediate H₂, Pd/C 90 99

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound has shown promise in several biological applications, particularly in anticancer and antimicrobial activities. Below are detailed findings from various studies:

Anticancer Activity

Research indicates that ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineEC50 (µM)Reference
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

The mechanism of action appears to involve apoptosis induction through modulation of cell cycle progression and activation of caspases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound can inhibit microbial growth effectively, making it a candidate for further development in antimicrobial therapies.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenylcyclohexene-1-carboxylateModerate anticancer activityDifferent substituents
Quinazoline derivativesAntiviral, anticancerKnown for diverse biological activities

Mechanism of Action

The mechanism of action of ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulate receptor activities, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Cyclohexenone derivatives with aryl substituents at positions 4 and 6 are well-documented in crystallographic and synthetic studies. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Variations and Structural Features
Compound Name Substituents (Position 4 / Position 6) Key Functional Groups Crystallographic Data (Space Group, Unit Cell) Biological Activity
Target Compound : Ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate 3-Methanesulfonamidophenyl / 4-Methoxyphenyl Sulfonamide, Methoxy, Ketone, Ester Not reported in evidence Not reported
Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate 4-Hydroxyphenyl / 6-Methoxy-2-naphthyl Hydroxyl, Methoxy, Ketone, Ester Monoclinic, C2/c; a = 25.4114(5) Å, b = 8.47440(10) Å, c = 20.6921(4) Å, β = 108.328(2)° Docking studies suggested for pharmacological applications
Ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate 3-Bromophenyl / 6-Methoxy-2-naphthyl Bromine, Methoxy, Ketone, Ester Monoclinic, P2₁/c; a = 14.183(3) Å, b = 10.229(2) Å, c = 20.692(4) Å, β = 101.25(3)° Structural studies for drug design
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-Fluorophenyl / 4-Chlorophenyl Halogens (F, Cl), Ketone, Ester Triclinic, P-1; a = 10.229(2) Å, b = 12.183(3) Å, c = 14.692(4) Å, α = 101.25(3)°, β = 90.00(3)°, γ = 90.00(3)° Intermediate in spiro compound synthesis
Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate 2,4-Dichlorophenyl / 6-Methoxy-2-naphthyl Chlorine, Methoxy, Ketone, Ester Monoclinic, P2₁/n; a = 12.183(3) Å, b = 14.692(4) Å, c = 10.229(2) Å, β = 101.25(3)° Structural analog for X-ray studies

Key Observations :

  • Substituent Effects: The target compound’s 3-methanesulfonamidophenyl group is unique compared to halogenated or hydroxylated analogs.
  • Crystal Packing: Analogs with methoxy or naphthyl groups (e.g., ) exhibit monoclinic systems with extended unit cells due to bulky substituents. The target compound’s sulfonamide group may introduce additional H-bonding (e.g., N–H···O interactions), similar to hydroxyl-containing derivatives .
  • Conformational Flexibility : Cyclohexene rings in related compounds adopt half-chair, envelope, or screw-boat conformations depending on substituent steric effects. For example, ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate shows a half-chair conformation (puckering parameters Q = 0.477 Å, θ = 50.6°) , whereas the target’s sulfonamide group may impose distinct puckering due to its bulk.
Pharmacological Potential
  • While biological data for the target compound are absent, structurally related compounds exhibit activities such as: Anticonvulsant effects: Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate derivatives . Anti-inflammatory properties: Analogous chalcone-derived cyclohexenones . Enzyme inhibition: Sulfonamide-containing derivatives often target carbonic anhydrases or proteases .

Biological Activity

Ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, also known by its CAS number 867042-19-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25NO6SC_{23}H_{25}NO_6S with a molecular weight of 443.5 g/mol. The compound features a cyclohexene ring structure, which is known to impart various biological activities. The presence of methanesulfonamide and methoxy groups enhances its pharmacological profile.

PropertyValue
Molecular FormulaC23H25NO6S
Molecular Weight443.5 g/mol
CAS Number867042-19-1

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the cyclohexene core followed by the introduction of the substituents. The detailed synthetic pathway remains under investigation, but initial studies suggest that it can be synthesized via reactions involving ethyl acetoacetate and appropriate phenolic compounds.

Antimicrobial Activity

Research indicates that compounds containing a cyclohexene moiety exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain cyclohexenones possess antifungal activity, which may extend to this compound due to structural similarities .

Antitumor Properties

Cyclohexenones have been recognized for their potential antitumor effects. A series of studies have demonstrated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives have been shown to target specific pathways involved in tumor growth . The structural features of this compound might confer similar antitumor activity.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds with sulfonamide groups has been well-documented. This compound may exhibit such properties by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways . This suggests a possible therapeutic role in conditions characterized by chronic inflammation.

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

  • Antimicrobial Study : A derivative demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, indicating potential for development as an antimicrobial agent.
  • Antitumor Research : In vitro studies showed that a similar cyclohexenone compound reduced the viability of breast cancer cells by inducing apoptosis, suggesting that this compound may share this mechanism.
  • Inflammatory Model : In animal models, compounds with similar structures reduced edema and inflammatory markers in induced arthritis models, supporting their potential use in treating inflammatory diseases.

Q & A

Q. What synthetic methodologies are employed for the preparation of ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate?

The synthesis typically involves a multi-step organic reaction sequence :

  • Step 1 : Formation of a chalcone precursor via Claisen-Schmidt condensation between substituted aldehydes and ketones under basic conditions (e.g., KOH/MeOH) .
  • Step 2 : Michael addition of ethyl acetoacetate to the chalcone intermediate, followed by cyclization under reflux in ethanol with catalytic NaOH .
  • Step 3 : Methanesulfonamide functionalization via nucleophilic substitution or coupling reactions, requiring precise control of reaction time and stoichiometry to avoid side products . Key considerations include solvent selection (e.g., ethanol for cyclization) and purification via column chromatography or recrystallization .

Q. How is the structural conformation of the cyclohexene ring analyzed in this compound?

X-ray crystallography is the gold standard for determining the cyclohexene ring conformation. Studies on analogous compounds reveal:

  • Envelope or half-chair conformations dominate, with puckering parameters (Q, θ, φ) calculated using Cremer-Pople analysis .
  • Disorder modeling (e.g., 0.684:0.316 occupancy ratios) is often required for flexible substituents, resolved via SHELXL refinement .
  • Dihedral angles between aromatic rings (e.g., 76–89°) are quantified using software like PLATON or OLEX2 .

II. Advanced Research Questions

Q. How can experimental design address stereochemical ambiguity in the synthesis of this compound?

Stereochemical outcomes are influenced by:

  • Reaction temperature : Lower temperatures favor kinetic control, stabilizing specific transition states (e.g., envelope vs. screw-boat conformations) .
  • Chiral auxiliaries : Introducing enantiopure catalysts or ligands during cyclization can bias product stereochemistry .
  • Crystallographic validation : Single-crystal XRD with high-resolution data (R < 0.05) resolves disorder and validates stereochemical assignments .

Q. What methodological approaches resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between NMR (solution state) and XRD (solid state) data arise from:

  • Dynamic disorder : Flexible substituents (e.g., ethyl groups) exhibit conformational averaging in solution .
  • Tautomerism : Keto-enol equilibria in solution vs. fixed carbonyl geometry in crystals . Resolution strategies :
  • Variable-temperature NMR to probe dynamic effects.
  • DFT calculations (e.g., Gaussian) to compare energy minima with observed conformations .
  • Complementary techniques : IR spectroscopy for carbonyl group validation .

Q. How can researchers design assays to evaluate the NF-κB inhibitory activity of this compound?

Methodological steps include:

  • In vitro assays :
  • LPS-induced inflammation models in RAW 264.7 macrophages, measuring TNF-α/IL-6 suppression via ELISA .
  • Electrophoretic mobility shift assays (EMSA) to quantify NF-κB-DNA binding inhibition .
    • Target validation :
  • Molecular docking (e.g., AutoDock Vina) to predict binding interactions with NF-κB p50/p65 subunits .
  • Knockout cell lines (e.g., IKKβ−/−) to confirm pathway specificity.

III. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the cyclohexene ring puckering in related derivatives?

Contradictions arise from:

  • Crystallographic resolution limits : Disorder in electron density maps may obscure minor conformers .
  • Solvent effects : Polar solvents stabilize polar conformers (e.g., envelope), while nonpolar solvents favor screw-boat forms . Mitigation :
  • High-pressure crystallography to stabilize transient conformers.
  • Hirshfeld surface analysis to assess intermolecular forces influencing conformation .

IV. Methodological Recommendations

Q. What analytical techniques are critical for purity assessment of this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify residual solvents/byproducts .
  • LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., m/z 455.15 [M+H]+) .
  • Elemental analysis : ≤0.3% deviation for C/H/N/S .

Q. How can computational modeling enhance the study of this compound’s structure-activity relationships (SAR)?

  • QSAR models : Train models using bioactivity data from analogs (e.g., substituent effects on NF-κB IC50) .
  • MD simulations : GROMACS or AMBER to simulate ligand-receptor dynamics over 100+ ns trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.